molecular formula C8H14N4 B2907301 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine CAS No. 1593360-74-7

5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine

Cat. No.: B2907301
CAS No.: 1593360-74-7
M. Wt: 166.228
InChI Key: WKXKETFKYJEXAL-UHFFFAOYSA-N
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Description

5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-methyl-N’-ethylurea with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and reaction time. For instance, microwave-assisted synthesis can significantly reduce the reaction time while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing other functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,3,5-triazine-2,4-diamine
  • 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
  • 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine

Uniqueness

5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,6-diethyl-N-methyl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-4-6-7(5-2)11-12-8(9-3)10-6/h4-5H2,1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXKETFKYJEXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=N1)NC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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